1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride
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Overview
Description
1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride is a chemical compound with the molecular formula C9H20N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride typically involves the reaction of piperazine with 2-(2-methoxyethoxy)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial production, the process is scaled up and optimized for higher yields and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Derivatives with different functional groups replacing the methoxyethoxy group.
Scientific Research Applications
1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A similar compound with an ethyl group instead of the methoxyethoxy group.
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperazine: A compound with an additional methoxyethoxy group, making it more hydrophilic.
Uniqueness
1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Its methoxyethoxy group provides increased solubility in organic solvents and enhances its ability to interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H21ClN2O2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-12-8-9-13-7-6-11-4-2-10-3-5-11;/h10H,2-9H2,1H3;1H |
InChI Key |
YLPZVPFCVPEVSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1CCNCC1.Cl |
Origin of Product |
United States |
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